
1-Hydroxy-2-pentylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-pentylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the first position and a pentyl group at the second position on the anthracene-9,10-dione structure. It has a molecular formula of C19H18O3 and a molecular weight of 294.34 g/mol . Anthracene derivatives have been widely studied for their photophysical properties and applications in various fields, including organic electronics and photochemistry .
Méthodes De Préparation
The synthesis of 1-Hydroxy-2-pentylanthracene-9,10-dione typically involves the reaction of valeraldehyde with 1-hydroxyanthraquinone under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
1-Hydroxy-2-pentylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The hydroxyl and pentyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-2-pentylanthracene-9,10-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-pentylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. It can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for cancer treatment . The compound’s ability to intercalate into DNA and disrupt cellular processes is also being investigated.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-pentylanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Anthraquinone: A simpler derivative with similar photophysical properties but lacking the hydroxyl and pentyl groups.
1-Hydroxyanthraquinone: Similar in structure but without the pentyl group, affecting its solubility and reactivity.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
81755-71-7 |
|---|---|
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1-hydroxy-2-pentylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O3/c1-2-3-4-7-12-10-11-15-16(17(12)20)19(22)14-9-6-5-8-13(14)18(15)21/h5-6,8-11,20H,2-4,7H2,1H3 |
Clé InChI |
OUYVVPGKUYBUAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)

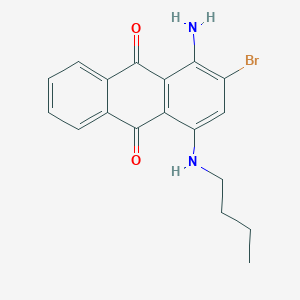
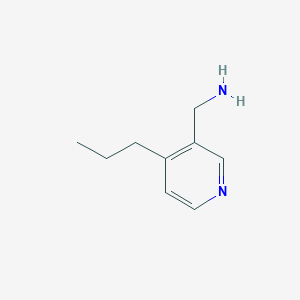
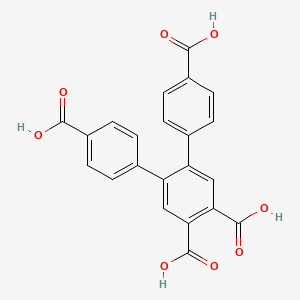
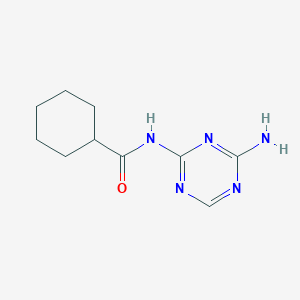
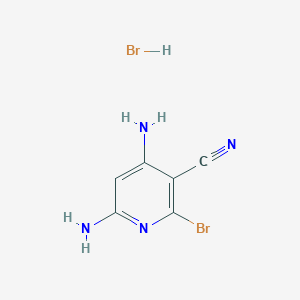






![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
